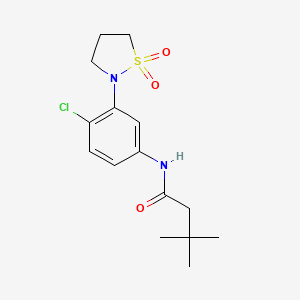
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenyl ring, an isothiazolidine-1,1-dioxide moiety, and a dimethylbutanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide typically involves multi-step organic reactions. The starting materials may include 4-chloroaniline, isothiazolidine-1,1-dioxide, and 3,3-dimethylbutanoyl chloride. The synthetic route may involve:
Nitration and Reduction: Nitration of 4-chloroaniline followed by reduction to obtain the corresponding amine.
Cyclization: Reaction of the amine with isothiazolidine-1,1-dioxide to form the isothiazolidinyl derivative.
Acylation: Acylation of the isothiazolidinyl derivative with 3,3-dimethylbutanoyl chloride under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the isothiazolidine ring or the amide group.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution may result in the replacement of the chlorine atom with a nucleophile.
Scientific Research Applications
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Application in the synthesis of novel polymers or materials with specific properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isothiazolidine-1,1-dioxide moiety may play a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-3,3-dimethylbutanamide: Lacks the isothiazolidine-1,1-dioxide moiety.
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Has a different acyl group.
Uniqueness
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide is unique due to the presence of the isothiazolidine-1,1-dioxide moiety, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-15(2,3)10-14(19)17-11-5-6-12(16)13(9-11)18-7-4-8-22(18,20)21/h5-6,9H,4,7-8,10H2,1-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMHRLIKXQZCDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2393017.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-isopentylacetamide](/img/structure/B2393018.png)
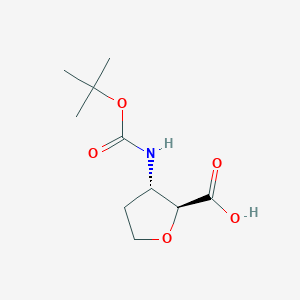
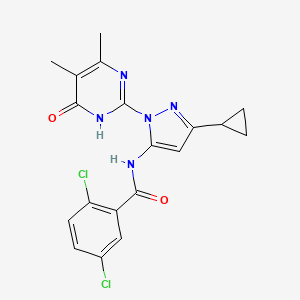


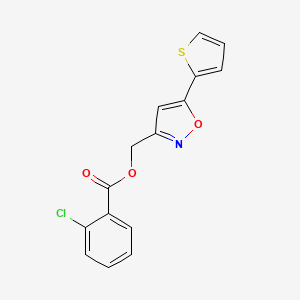
![2,5-dimethyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-3-carboxamide](/img/structure/B2393029.png)
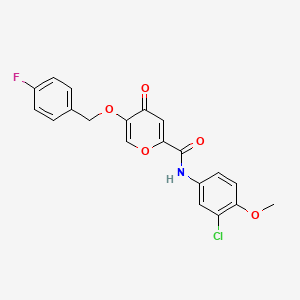
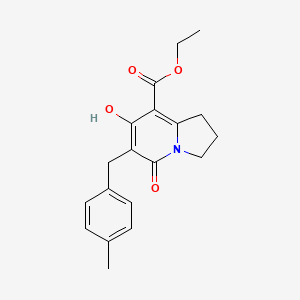
![N-(4-methyl-2-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2393035.png)
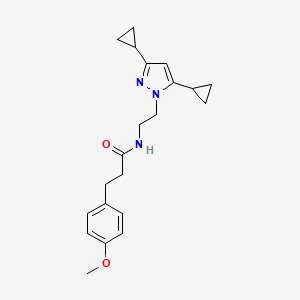
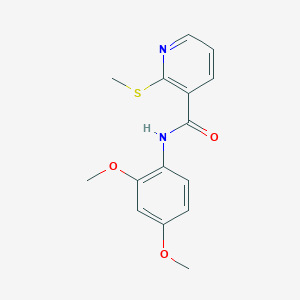
![4-[5-(Allylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol](/img/structure/B2393040.png)
